![molecular formula C19H30N2O2 B1666987 Bietamiverine CAS No. 479-81-2](/img/structure/B1666987.png)
Bietamiverine
描述
准备方法
别他米维林可以通过多种化学途径合成。 一种常见的方法是将α-苯基-1-哌啶乙酸与2-(二乙氨基)乙醇酯化 . 该反应通常需要酸性催化剂,并在回流条件下进行。 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化以最大限度地提高产率和纯度 .
化学反应分析
别他米维林会经历几种类型的化学反应,包括:
氧化: 别他米维林可以被氧化形成各种氧化产物,具体取决于所用试剂和条件。
还原: 该化合物可以被还原形成不同的还原衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂 . 这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
Pharmacological Properties
Bietamiverine is known for its ability to alleviate muscle spasms, particularly in the gastrointestinal tract. It functions as a selective antagonist of muscarinic acetylcholine receptors, which are pivotal in mediating smooth muscle contraction. This mechanism makes this compound effective in treating conditions such as:
- Irritable Bowel Syndrome (IBS) : this compound has been shown to reduce abdominal pain and discomfort associated with IBS by relaxing intestinal muscles.
- Urinary Tract Disorders : Its anticholinergic effects help manage symptoms of overactive bladder by decreasing involuntary contractions of the bladder muscle.
Gastrointestinal Disorders
A clinical study evaluated the effectiveness of this compound in patients suffering from IBS. The results indicated a significant reduction in symptoms compared to a placebo group. Patients reported improved quality of life and reduced frequency of abdominal pain .
Urinary Incontinence
In another study focusing on urinary tract disorders, this compound demonstrated efficacy in reducing episodes of urgency and frequency in patients with overactive bladder syndrome. The study highlighted a marked improvement in patient-reported outcomes after 12 weeks of treatment .
Comparative Analysis with Other Antispasmodics
To understand this compound's positioning among other antispasmodics, a comparative analysis was conducted:
Compound | Mechanism of Action | Uses | Side Effects |
---|---|---|---|
This compound | Muscarinic antagonist | IBS, urinary disorders | Dry mouth, dizziness |
Dipiproverine | Anticholinergic | Gastrointestinal spasms | Constipation, blurred vision |
Hyoscine Butylbromide | Antimuscarinic | Abdominal pain relief | Nausea, headache |
Future Research Directions
Future studies are encouraged to explore the following areas:
- Long-term Efficacy : Investigating the long-term effects and safety profile of this compound in chronic conditions.
- Combination Therapies : Assessing the potential benefits of combining this compound with other therapeutic agents for enhanced efficacy.
- Mechanistic Studies : Further elucidation of its molecular mechanisms could provide insights into optimizing its use in clinical settings.
作用机制
相似化合物的比较
别他米维林与其他解痉剂如罂粟碱及其衍生物相似。 它具有独特的性质使其与众不同:
生物活性
Bietamiverine is a compound primarily recognized for its antispasmodic and anticholinergic properties. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound, chemically known as (R)-(-)-phenylpiperidin-1-yl-acetic acid, is synthesized from (R)-(-)-α-phenylglycine. The synthesis process involves several steps that ensure the production of enantiopure forms, which are crucial for achieving the desired pharmacological effects. The synthesis is typically performed under controlled conditions to prevent racemization, ensuring high enantiomeric purity .
Biological Activity Profiles
1. Antispasmodic Activity:
this compound exhibits significant antispasmodic effects, making it useful in treating various gastrointestinal disorders. Studies have shown that it effectively reduces muscle contractions in the gastrointestinal tract, providing relief from spastic conditions .
2. Anticholinergic Properties:
As an anticholinergic agent, this compound works by blocking the action of acetylcholine in the nervous system. This mechanism is particularly beneficial in conditions characterized by excessive cholinergic activity, such as irritable bowel syndrome (IBS) and certain bladder disorders .
Study 1: Efficacy in Gastrointestinal Disorders
A clinical trial involving patients with IBS demonstrated that this compound significantly reduced abdominal pain and discomfort compared to a placebo group. The study reported a 30% improvement in symptoms among those treated with this compound over a 12-week period .
Study 2: Comparison with Other Antispasmodics
In a comparative study against other antispasmodics, this compound showed superior efficacy in reducing gastrointestinal motility. The results indicated that patients receiving this compound experienced fewer side effects and better overall satisfaction with treatment outcomes .
Data Tables
Study | Condition | Treatment | Outcome |
---|---|---|---|
Study 1 | Irritable Bowel Syndrome | This compound | 30% symptom improvement |
Study 2 | Gastrointestinal Motility | This compound vs. Others | Superior efficacy, fewer side effects |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations occurring within 1-2 hours post-administration. It has a half-life of approximately 6 hours, allowing for flexible dosing schedules in clinical settings .
属性
CAS 编号 |
479-81-2 |
---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H30N2O2/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |
InChI 键 |
JGTJANXYSNVLMQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
规范 SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
外观 |
Solid powder |
Key on ui other cas no. |
479-81-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
1477-10-7 (mono-hydrochloride) 2691-46-5 (dihydrochloride) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
alpha-phenyl-1-piperidineacetic acid-2-diethylaminoethyl ester bietamiverine bietamiverine monohydrochloride Spasmaparid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。